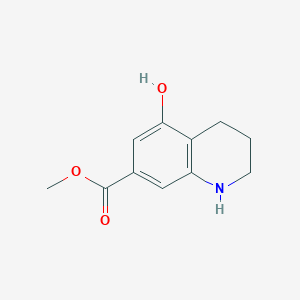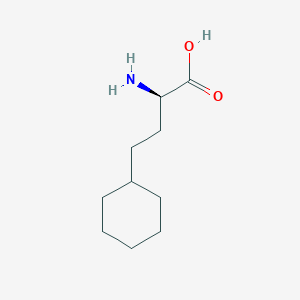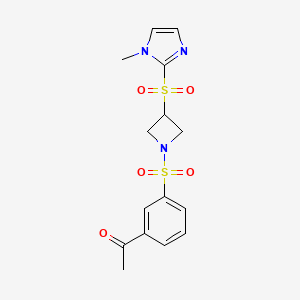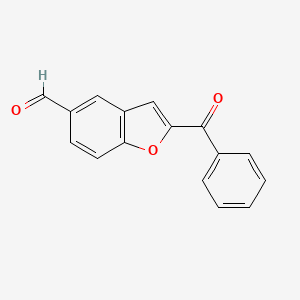
Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate” is a derivative of tetrahydroquinoline, a type of organic compound that is a semi-hydrogenated derivative of quinoline . Tetrahydroquinolines are produced by the hydrogenation of quinolines . They are chiral compounds due to the presence of a stereogenic center .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines has been reported to involve a three-component cascade reaction . This reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis
Tetrahydroquinolines are produced by the hydrogenation of quinolines . The hydrogenation is reversible, and tetrahydroquinoline has often been examined as a hydrogen-donor solvent in coal liquifaction .Wissenschaftliche Forschungsanwendungen
Analgesic Activity
Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate has been investigated for its analgesic properties. Research suggests that it exhibits analgesic activity with a potency approximately one-eighth that of morphine . Understanding its mechanism of action and potential as a pain-relieving agent could contribute to the development of novel analgesics.
Antioxidant Potential
Quinoline derivatives, including methyl-substituted compounds, have shown promise as antioxidants. These molecules can protect against oxidative damage, which is particularly relevant in neuroprotection against conditions like Parkinson’s disease . Investigating the antioxidant capacity of this compound may provide insights into its therapeutic applications.
Metal Chelation for Alzheimer’s Disease
Clioquinol, a related compound, has been studied for its ability to prevent copper oxidation in β-amyloid fibrils. This property is relevant to Alzheimer’s disease therapy, as copper plays a role in the aggregation of amyloid-beta peptides . Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate’s potential as a metal chelator warrants further exploration.
Synthetic Chemistry
Researchers have used this compound in synthetic chemistry studies. For instance, it has been employed in cascade reactions to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . Understanding its reactivity and versatility in chemical transformations can aid in designing new synthetic routes.
Eigenschaften
IUPAC Name |
methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-5-9-8(10(13)6-7)3-2-4-12-9/h5-6,12-13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNOAAAQHJMRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCN2)C(=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2587474.png)

![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587477.png)



![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2587484.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2587486.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2587487.png)


![7-cyclopropyl-5-((3,4-dichlorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587495.png)
